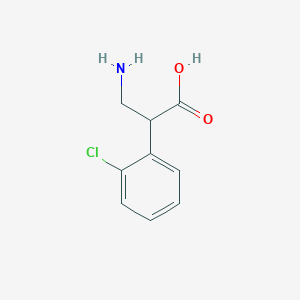

3-Amino-2-(2-chlorophenyl)propanoic acid

Description

Classification within Amino Acid and Phenylpropanoid Chemical Families

3-Amino-2-(2-chlorophenyl)propanoic acid holds a distinct position within two important chemical families: amino acids and phenylpropanoids.

Amino Acid Family : Amino acids are organic compounds characterized by the presence of both an amino (-NH₂) and a carboxylic acid (-COOH) functional group. wikipedia.org The classification of amino acids depends on the relative position of the amino group to the carboxyl group. In alpha (α)-amino acids, the amino group is attached to the carbon atom adjacent to the carboxyl group. In beta (β)-amino acids, the amino group is bonded to the second carbon atom from the carboxyl group, and in gamma (γ)-amino acids, it is on the third. dhingcollegeonline.co.in this compound is classified as a β-amino acid because its amino group is located on the third carbon (C3) of the propanoic acid chain, which is the beta position relative to the carbonyl carbon (C1). wikipedia.orgpeptide.com Specifically, it is a derivative of β-phenylalanine. nih.gov

Phenylpropanoid Family : Phenylpropanoids are a diverse class of plant-derived organic compounds synthesized from the amino acid phenylalanine. wikipedia.orgtaylorandfrancis.com Their fundamental structure consists of a six-carbon aromatic phenyl ring attached to a three-carbon propane (B168953) side chain (a C6-C3 skeleton). nih.govtcichemicals.com this compound fits into this family as it is structurally a derivative of phenylalanine, containing the characteristic phenyl ring and a three-carbon propanoic acid chain. taylorandfrancis.com The presence of the 2-chlorophenyl group modifies the basic phenylpropanoid structure.

| Chemical Family | Defining Structural Feature | Classification of this compound |

|---|---|---|

| Amino Acid | Contains both amino (-NH₂) and carboxylic acid (-COOH) groups. | β-Amino Acid (amino group on the beta-carbon). |

| Phenylpropanoid | Contains a phenyl group attached to a three-carbon propane backbone (C6-C3). | Substituted Phenylalanine Derivative. |

Historical Development and Emerging Research Significance of Analogues

The study of β-phenylalanine derivatives (β-PADs) has evolved significantly, driven by their therapeutic potential and unique chemical properties. Historically, the synthesis of these compounds presented considerable challenges, with classic methods like the Rodionow-Johnson reaction being employed. nih.gov However, recent decades have seen the development of more efficient metallocatalytic and asymmetric synthesis routes, as well as biocatalytic methods, to produce a wide variety of enantiomerically pure β-PADs. tandfonline.com

The research significance of β-PADs and their analogues lies in their utility as scaffolds in medicinal chemistry. nih.gov They offer several advantages over their natural α-amino acid counterparts, including greater stability and the ability to be recognized by biological systems. tandfonline.com These properties make them valuable components in the design of new drugs and therapeutic agents. nih.gov

The introduction of halogen substituents, such as the chloro group in this compound, is a key strategy in drug development. Halogenation can modulate a molecule's properties, including its acidity, hydrophobicity, and bioavailability, potentially enhancing its therapeutic efficacy. beilstein-journals.org For instance, the related compound para-chlorophenylalanine (PCPA), also known as Fenclonine, has been studied for its ability to inhibit serotonin (B10506) biosynthesis and has been used experimentally to investigate the effects of serotonin depletion. wikipedia.orgnih.gov The (R)-enantiomer of a similar compound, 3-Amino-3-(2-chlorophenyl)propanoic acid, is utilized as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com

| Analogue Type | Research Focus | Key Findings/Significance |

|---|---|---|

| β-Phenylalanine Derivatives (General) | Drug Discovery Scaffolds | Serve as versatile and stable building blocks for creating new therapeutic agents. nih.gov |

| Halogenated Phenylalanines (e.g., Fluoro-, Chloro-) | Modulation of Physicochemical Properties | Halogenation can improve stability, bioavailability, and enzyme inhibitory activity. beilstein-journals.org |

| para-Chlorophenylalanine (PCPA) | Neurochemical Research | Acts as an irreversible inhibitor of tryptophan hydroxylase, depleting serotonin. wikipedia.org |

| (R)-3-Amino-3-(2-chlorophenyl)propanoic acid | Pharmaceutical Synthesis | Used as an intermediate in the development of drugs for neurological conditions. chemimpex.com |

Structural Elucidation and Stereochemical Considerations in Research Contexts

The precise structure and three-dimensional arrangement of atoms in this compound are critical to its function and application in research.

Structural Elucidation : The molecular formula of this compound is C₉H₁₀ClNO₂. nih.gov Its structure consists of a central three-carbon propanoic acid chain. A 2-chlorophenyl group is attached to the second carbon atom (C2), and an amino group is attached to the third carbon atom (C3). The structure of such compounds is typically confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry. mdpi.comrsc.org These methods provide detailed information about the connectivity of atoms and the chemical environment of each part of the molecule. docbrown.infodocbrown.info

| Component | Description |

|---|---|

| Backbone | Propanoic acid (3-carbon carboxylic acid) |

| C1 | Carboxyl group (-COOH) |

| C2 | Substituted with a 2-chlorophenyl group |

| C3 | Substituted with an amino group (-NH₂) |

Stereochemical Considerations : Stereoisomerism, the different spatial arrangement of atoms, is a crucial aspect of this molecule's chemistry. wikipedia.org A carbon atom bonded to four different groups is known as a chiral center, and its presence can lead to the existence of non-superimposable mirror images called enantiomers. quora.comquora.com In this compound, both the C2 and C3 atoms are potential chiral centers.

C2 is bonded to a hydrogen atom, a carboxyl group, a 2-chlorophenyl group, and the -CH₂(NH₂) group.

C3 is bonded to a hydrogen atom, an amino group, and the -CH(2-chlorophenyl)COOH group.

Due to the presence of two chiral centers, the molecule can exist as a maximum of four stereoisomers (2ⁿ, where n=2). wikipedia.org These stereoisomers are pairs of enantiomers and diastereomers. In research, particularly in pharmaceutical development, it is often essential to synthesize and study a single, specific stereoisomer (e.g., the (R)- or (S)-enantiomer), as different isomers can have vastly different biological activities. chemimpex.comprinceton.edu The synthesis of specific chiral phenylalanine derivatives is an active area of research. nih.gov

| Feature | Description |

|---|---|

| Chiral Centers | Carbon-2 (C2) and Carbon-3 (C3) |

| Potential Stereoisomers | Up to four (2 pairs of enantiomers) |

| Isomer Types | Enantiomers (non-superimposable mirror images) and Diastereomers (stereoisomers that are not mirror images). embibe.com |

| Research Relevance | Biological activity is often stereospecific, necessitating the synthesis of single enantiomers. princeton.edu |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-(2-chlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-8-4-2-1-3-6(8)7(5-11)9(12)13/h1-4,7H,5,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMWIMAJEGYOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 2 2 Chlorophenyl Propanoic Acid

Strategies for Enantioselective Synthesis

The development of enantioselective methods to access single enantiomers of 3-amino-2-(2-chlorophenyl)propanoic acid is crucial for its application in stereospecific drug design and synthesis. Key strategies involve biocatalytic and chemo-enzymatic routes, as well as diastereoselective methods employing chiral auxiliaries.

Biocatalytic and Chemo-enzymatic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral amino acids. Enzymes such as transaminases and hydrolases are particularly effective for the asymmetric synthesis of β-amino acids. While specific enzymatic routes to this compound are not extensively documented, established biocatalytic methods for structurally similar aromatic β-amino acids provide a strong basis for its potential synthesis.

One plausible chemo-enzymatic strategy involves the use of a transaminase for the asymmetric amination of a suitable keto-acid precursor. This process can proceed through a dynamic kinetic resolution, yielding β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. nih.gov The general approach would involve the synthesis of 2-(2-chlorophenyl)propenoic acid, followed by an enzymatic addition of ammonia (B1221849) or an amine donor. The selection of an appropriate transaminase, potentially from a metagenomic library, would be critical to achieve high conversion and stereoselectivity. nih.gov

Another approach could utilize hydrolases for the kinetic resolution of a racemic mixture of this compound derivatives, such as their esters or amides. This method relies on the enzyme's ability to selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer.

Diastereoselective and Chiral Auxiliary-Mediated Methods

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of a desired stereoisomer by temporarily introducing a chiral moiety. osi.lv For the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is cleaved to yield the enantiomerically enriched product.

A well-established method involves the use of chiral oxazolidinones. In a potential synthetic route, a chiral 3-(phenylacetyl)oxazolidinone could be subjected to aminomethylation to introduce the nitrogen functionality. sci-hub.se The stereochemistry of the final product would be controlled by the chiral environment provided by the oxazolidinone auxiliary.

Alternatively, the addition of an enolate to a chiral sulfinimine represents a robust method for the diastereoselective synthesis of β-amino acid derivatives. nih.gov In this approach, the lithium enolate of a suitable ester, such as methyl 2-(2-chlorophenyl)acetate, could be added to a chiral tert-butanesulfinimine. The resulting adduct can then be hydrolyzed to afford the desired β-amino acid with high diastereomeric excess. The success of this method often relies on the formation of a specific transition state, which is influenced by the nature of the chiral auxiliary and the reaction conditions. nih.gov

Development of Racemic Synthetic Routes

While enantioselective synthesis is often the ultimate goal, the development of efficient racemic routes is essential for initial biological screening and as a starting point for classical resolution or further stereoselective transformations.

Optimization of Precursors and Reaction Conditions

A common and straightforward method for the synthesis of racemic β-amino acids is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia or an ammonium (B1175870) salt. researchgate.netchemicalbook.com For the synthesis of this compound, this would likely involve a variation where a precursor that already contains the α-aryl group is utilized.

A plausible route, adapted from the synthesis of the analogous 3-amino-3-(4-chlorophenyl)propanoic acid, would involve the reaction of 2-chlorobenzaldehyde, malonic acid, and ammonium acetate (B1210297) in a suitable solvent like ethanol, followed by heating under reflux. The optimization of this reaction would involve adjusting the stoichiometry of the reactants, the choice of solvent, reaction temperature, and time to maximize the yield of the desired product.

Table 1: Plausible Reaction Conditions for the Racemic Synthesis of this compound Analogs

| Precursor Aldehyde | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

| p-Chlorobenzaldehyde | Malonic acid, NH4OAc | Ethanol | Reflux | 6 | 65 |

| Benzaldehyde | Malonic acid, NH4OAc | Ethanol | Reflux | 6 | - |

| o-Nitrobenzaldehyde | Malonic acid, NH4OAc | 1-Butanol | Reflux | 1.5-2 | 65-80 |

This table presents data for analogous compounds to illustrate potential synthetic conditions.

Comparative Analysis of Conventional and Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Conventional heating methods for the synthesis of β-amino acids, such as the Rodionov reaction, often require long reaction times and can lead to the formation of byproducts. ingentaconnect.comdntb.gov.ua Modern techniques, particularly microwave-assisted organic synthesis (MAOS), have emerged as powerful tools to accelerate these reactions, often leading to higher yields and cleaner product profiles in significantly shorter times. rasayanjournal.co.increative-peptides.commdpi.com

The application of microwave irradiation to the synthesis of β-amino acids can dramatically reduce reaction times from hours to minutes. For instance, the aza-Michael addition, a key step in many β-amino acid syntheses, can be significantly expedited using microwave heating. ingentaconnect.comdntb.gov.ua This is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to faster reaction rates and improved yields.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for aza-Michael Additions towards β-Amino Acids

| Reaction Type | Heating Method | Typical Reaction Time | Typical Yield Range (%) |

| aza-Michael Addition | Conventional | Several hours to days | 50-80 |

| aza-Michael Addition | Microwave | 10-30 minutes | 70-95 |

This table provides a general comparison for a relevant reaction type.

Derivatization and Functional Group Interconversions

The amino and carboxylic acid functionalities of this compound allow for a wide range of derivatizations and functional group interconversions, which are essential for its incorporation into larger molecules and for modifying its biological activity. solubilityofthings.comfiveable.me

Common derivatization reactions include the protection of the amino group, for example, as a benzamide, and the esterification of the carboxylic acid group. These transformations are often necessary steps in peptide synthesis or in the preparation of other complex molecules. The amino group can be acylated using various acylating agents, while the carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions or by using coupling agents.

Functional group interconversions can also be employed to modify the core structure of the molecule. For instance, the carboxylic acid can be reduced to a primary alcohol, or the amino group can be transformed into other nitrogen-containing functionalities. The chlorine atom on the phenyl ring can also potentially undergo transformations, such as nucleophilic aromatic substitution, although this would require harsh reaction conditions. Palladium-catalyzed cross-coupling reactions could also be envisioned for the modification of the aryl halide. nih.gov

Table 3: Common Derivatization Reactions of Amino Acids

| Functional Group | Reagent/Reaction Type | Resulting Derivative |

| Amino Group | Acylation (e.g., with benzoyl chloride) | N-acyl derivative (amide) |

| Carboxylic Acid | Esterification (e.g., with an alcohol and acid catalyst) | Ester |

| Amino Group | Protection (e.g., with Boc anhydride) | N-Boc protected amino acid |

| Carboxylic Acid | Reduction (e.g., with LiAlH4) | Amino alcohol |

This table outlines general derivatization reactions applicable to the target compound.

Amide and Ester Formation for Research Applications

The formation of amides and esters from this compound is a fundamental strategy in medicinal chemistry to generate derivatives for research and potential therapeutic applications. These modifications can alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can influence its biological activity and pharmacokinetic profile.

Standard peptide coupling reagents are commonly employed for the synthesis of amides. For instance, the reaction of a protected form of this compound with various amines in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and an additive such as 4-dimethylaminopyridine (B28879) (DMAP) can yield the corresponding amides. This approach allows for the introduction of a wide range of substituents at the carboxyl terminus, enabling the exploration of structure-activity relationships. Research on related compounds, such as 3-amino-3-(4-chlorophenyl)propanoic acid, has demonstrated the synthesis of N-benzoyl derivatives, providing a template for potential modifications of the 2-chloro isomer.

Esterification of the carboxylic acid moiety is another key transformation. This can be achieved through various methods, including the Fischer-Speier esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst. For example, treatment with methanol (B129727) and a catalytic amount of sulfuric acid would yield the methyl ester. The synthesis of an allyl ester of N-benzoylated 3-amino-3-(4-chlorophenyl)propanoic acid has been reported, suggesting that similar esterification strategies could be applied to the 2-chloro analogue for research purposes, such as creating precursors for further chemical modifications or for biological evaluation. wiley-vch.de

The following table summarizes common reagents and conditions for amide and ester formation based on general organic synthesis principles and studies on analogous compounds.

| Transformation | Reagents and Conditions | Product |

| Amide Formation | Amine, DCC, DMAP, in an inert solvent (e.g., Dichloromethane) | N-substituted amide |

| Ester Formation (Fischer-Speier) | Alcohol (e.g., Methanol, Ethanol), Catalytic strong acid (e.g., H₂SO₄), Heat | Alkyl ester |

Modifications of the Chlorophenyl Moiety and Amino/Carboxyl Groups

Further diversification of this compound derivatives can be achieved by modifying the chlorophenyl ring, the amino group, or the carboxyl group. These modifications are crucial for fine-tuning the biological activity and understanding the pharmacophore of the molecule.

Modifications of the 2-chlorophenyl moiety can involve reactions such as nucleophilic aromatic substitution or cross-coupling reactions, although these are less commonly reported for this specific compound. In principle, the chlorine atom could be substituted by other functional groups under specific conditions, potentially leading to novel analogues with altered electronic and steric properties. Research on related aromatic compounds has shown that the introduction of additional substituents on the phenyl ring can significantly impact biological activity. acs.org

The primary amino group offers a versatile handle for various chemical transformations. N-alkylation can be performed to introduce alkyl groups, which can alter the basicity and lipophilicity of the molecule. researchgate.net Acylation of the amino group with different acyl chlorides or anhydrides can lead to a diverse library of N-acyl derivatives. For instance, reaction with trifluoroacetic anhydride (B1165640) has been used to synthesize the N-trifluoroacetyl analogue of the related compound, baclofen (B1667701). Such modifications can influence the compound's ability to interact with biological targets and can also serve as a protecting group strategy during multi-step syntheses.

The carboxyl group can be transformed into other functional groups beyond esters and amides. For example, reduction of the carboxylic acid or its ester derivative would yield the corresponding amino alcohol. The carboxyl group can also be converted to a hydrazide by reacting the corresponding ester with hydrazine (B178648) hydrate. mdpi.comrsc.org These hydrazide derivatives can serve as intermediates for the synthesis of more complex heterocyclic systems. mdpi.comrsc.org

The table below outlines potential modifications for the different functional moieties of this compound.

| Functional Moiety | Type of Modification | Potential Reagents | Resulting Functional Group |

| Chlorophenyl Ring | Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NaOMe) | Methoxy-phenyl derivative |

| Amino Group | N-Alkylation | Alkyl halide, Base | Secondary or tertiary amine |

| Amino Group | N-Acylation | Acyl chloride or Anhydride | N-acyl amide |

| Carboxyl Group | Reduction | LiAlH₄ or BH₃ | Primary alcohol |

| Carboxyl Group | Hydrazinolysis of Ester | Hydrazine hydrate | Hydrazide |

Synthesis of Prodrugs and Pro-moieties for Pharmacological Research

The development of prodrugs is a key strategy in pharmaceutical research to improve the pharmacokinetic properties of a parent drug, such as absorption, distribution, metabolism, and excretion. For a compound like this compound, which is an analogue of the neurotransmitter GABA, prodrug strategies often focus on enhancing its ability to cross the blood-brain barrier. nih.gov

Another prodrug strategy involves the modification of the amino group to form carbamates. Carbamate (B1207046) prodrugs can also increase lipophilicity and are designed to be cleaved in vivo to regenerate the free amino group of the active compound. The synthesis of carbamate prodrugs of baclofen has been investigated as a means to enhance its therapeutic potential. mdpi.com

The attachment of amino acids or small peptides as pro-moieties is another sophisticated prodrug approach. These amino acid-based prodrugs can be designed to target specific amino acid transporters in the body, thereby facilitating active transport across membranes, such as the intestinal epithelium or the blood-brain barrier. science.gov Upon cleavage by peptidases, the active drug is released.

The following table summarizes common prodrug strategies that could be applied to this compound for pharmacological research.

| Prodrug Strategy | Pro-moiety | Linkage | In Vivo Activation |

| Ester Prodrug | Alkyl or Aryl group | Ester | Esterase-mediated hydrolysis |

| Carbamate Prodrug | Alkoxycarbonyl group | Carbamate | Carbamate hydrolase-mediated cleavage |

| Amino Acid Conjugate | Amino acid | Amide or Ester | Peptidase-mediated cleavage |

Advanced Analytical Methodologies for Research Purity and Structural Confirmation

Chromatographic Techniques for Enantiomeric and Diastereomeric Separation

The presence of a chiral center in 3-Amino-2-(2-chlorophenyl)propanoic acid necessitates the use of specialized chromatographic techniques to separate its enantiomers, which can exhibit different pharmacological and toxicological profiles.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary method for the enantiomeric resolution of chiral compounds, including amino acids and their derivatives. nih.gov The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For beta-amino acids with aromatic moieties, such as this compound, several types of CSPs have proven effective. These include polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptide-based CSPs (like teicoplanin), and zwitterionic ion-exchange type CSPs.

While specific studies detailing the chiral separation of this compound are not prevalent in the reviewed literature, data from closely related compounds offer significant insights. For instance, the chiral separation of 3-amino-4-(4-chlorophenyl) butanoic acid has been successfully achieved using a CHIRALPAK ZWIX(-) column. hplc.eu The experimental conditions for a similar compound are detailed in the table below.

Table 1: Chiral HPLC Conditions for a Related Chlorophenyl Amino Acid Derivative

| Parameter | Value |

|---|---|

| Analyte | 3-amino-4-(4-chlorophenyl) butanoic acid |

| Chiral Stationary Phase | CHIRALPAK ZWIX(-) |

| Mobile Phase A | Methanol (B129727)/Acetonitrile (50/50 v/v) with 25 mM TEA and 50 mM Acetic Acid |

| Mobile Phase B | Water/Acetonitrile (10/90 v/v) with 25 mM TEA and 50 mM Acetic Acid |

| Separation Factor (α) for Mobile Phase A | 1.36 |

| Elution Order | S < R |

This interactive table summarizes HPLC conditions reported for a structurally similar compound, providing a likely starting point for method development for this compound. Data sourced from hplc.eu.

Another relevant study investigated the chiral separation of N-(2-chlorobenzyloxycarbonyl)-(R)-β²-homophenylalanine using molecularly imprinted polymers (MIPs) as a chiral stationary phase. This technique yielded a good chiral separation factor (α = 1.86), demonstrating the efficacy of MIPs for this class of compounds. nih.govrsc.org However, it is important to note that a study on the enantioseparation of the alpha-amino acid isomer, 2-(2-chlorophenyl)propanoic acid, by countercurrent chromatography using a cyclodextrin-based chiral selector reported no resolution, highlighting that the position of the amino group is critical for successful separation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique for determining the purity of pharmaceutical intermediates. It combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. lcms.cz For a compound like this compound, reversed-phase HPLC is a standard approach for purity assessment.

The high polarity of amino acids can present a challenge for retention on typical reversed-phase columns. lcms.cz To overcome this, several strategies are employed, including derivatization or the use of ion-pairing reagents in the mobile phase. lcms.cznih.gov However, for LC-MS analysis, volatile mobile phase additives like formic acid or ammonium (B1175870) acetate (B1210297) are preferred to ensure compatibility with the mass spectrometer's ion source. mdpi.com Recent advancements have led to the development of mixed-mode chromatography columns that can effectively retain and separate underivatized amino acids, simplifying sample preparation and analysis. lcms.cz

The mass spectrometer provides molecular weight confirmation and can be used to quantify impurities. By operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, LC-MS/MS offers exceptional selectivity and sensitivity for detecting and quantifying trace-level impurities in the research sample. mdpi.com

Spectroscopic Techniques for Elucidation of Reaction Intermediates and Products

Spectroscopic methods are essential for the unambiguous structural confirmation of the target compound and any intermediates or byproducts formed during its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the chlorophenyl ring, the methine proton at the C2 position, the methylene (B1212753) protons at the C3 position (which are diastereotopic and may appear as a complex multiplet), and the exchangeable protons of the amino and carboxylic acid groups. The coupling patterns and chemical shifts of these protons would confirm the connectivity of the molecule.

Similarly, the ¹³C NMR spectrum would show characteristic signals for the carboxylic carbon, the carbons of the aromatic ring (with distinct shifts due to the chlorine substituent), and the aliphatic carbons at the C2 and C3 positions. While specific NMR data for this compound is scarce in the literature, analysis of related structures, such as 3-((4-acetylphenyl)(4-phenylthiazol-2-yl)amino)propanoic acid derivatives, demonstrates the utility of NMR in confirming the propanoic acid backbone and the substitution pattern on the aromatic rings. mdpi.com

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. For this compound, a high-resolution mass spectrometer (HRMS) would be used to confirm its elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which serves as a structural fingerprint. While direct MS/MS data for the 2-chlorophenyl isomer was not found, data for the isomeric compound 3-Amino-3-(2-chlorophenyl)propanoic acid is available and provides insight into the expected fragmentation. nih.gov

Table 2: MS/MS Fragmentation Data for an Isomer of the Target Compound

| Precursor Ion Type | Precursor m/z | Major Fragment Ions (m/z) |

|---|---|---|

| [M+H]⁺ | 200.0473 | 182.9, 141, 140 |

| [M-H]⁻ | 198.0327 | 154.1, 137 |

This interactive table shows the MS/MS data for 3-Amino-3-(2-chlorophenyl)propanoic acid. The fragmentation pattern can be used as a reference for the structural confirmation of the target compound. Data sourced from nih.gov.

The fragmentation would likely involve the loss of water (H₂O), ammonia (B1221849) (NH₃), or the carboxyl group (COOH) from the parent molecule, providing confirmation of these functional groups.

Quantitative Analytical Methods in Research Samples

Accurate quantification of this compound in research samples is crucial for various applications, such as reaction monitoring and yield determination. HPLC with UV detection is a common method for quantification, provided the analyte has a suitable chromophore, which the chlorophenyl group provides.

For more complex matrices or when higher sensitivity is required, LC-MS/MS is the method of choice. mdpi.com A quantitative LC-MS/MS method involves developing a calibration curve using certified reference standards. An internal standard, often a stable isotope-labeled version of the analyte, is typically used to correct for matrix effects and variations in sample preparation and instrument response. nih.gov Methods for the quantification of amino acids in biological matrices often involve derivatization to improve chromatographic properties and ionization efficiency, although direct analysis methods are increasingly being developed. lcms.czmdpi.com The development of a robust quantitative method requires careful optimization of sample extraction, chromatographic separation, and mass spectrometric detection parameters to ensure accuracy, precision, linearity, and sensitivity.

Theoretical and Computational Studies of 3 Amino 2 2 Chlorophenyl Propanoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of molecules like 3-amino-2-(2-chlorophenyl)propanoic acid. These methods can predict a variety of molecular properties that are crucial for assessing the reactivity and stability of the compound.

Key Calculable Properties:

Optimized Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the molecule, providing insights into bond lengths, bond angles, and dihedral angles.

Electronic Properties: Important electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other chemical species.

Vibrational Frequencies: Theoretical vibrational spectra (IR and Raman) can be computed and compared with experimental data to confirm the molecular structure.

In studies of similar molecules, such as other phenylpropanoic acid derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) are commonly used to obtain reliable results. dntb.gov.uamdpi.com For this compound, such calculations would elucidate how the chloro- and amino-substituents influence the electronic properties of the phenyl ring and the propanoic acid chain.

Table 1: Representative Quantum Chemical Methods and Their Applications

| Method | Basis Set | Typical Applications |

|---|---|---|

| Density Functional Theory (DFT) | 6-31G(d,p), 6-311++G(d,p) | Geometry optimization, HOMO-LUMO analysis, electrostatic potential mapping, vibrational frequency calculation. |

| Hartree-Fock (HF) | 6-31G(d) | Initial geometry optimization, though generally less accurate than DFT for electronic properties. |

| Møller–Plesset perturbation theory (MP2) | 6-31G(d,p) | Higher accuracy geometry and energy calculations, often used for benchmarking DFT results. mdpi.com |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses rotational freedom around several of its single bonds, allowing it to adopt numerous conformations.

Conformational Analysis aims to identify the low-energy (and therefore most probable) conformations of the molecule. This can be achieved through systematic or stochastic searches of the conformational space.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can explore the conformational landscape and the transitions between different conformations. These simulations are particularly valuable for understanding how the molecule behaves in a biological environment, such as in aqueous solution or near a protein. aalto.finih.gov

For amino acids with aromatic side chains, MD simulations can reveal:

The preferred orientations of the side chain.

The dynamics of hydrogen bonding with solvent molecules. aalto.fi

While no specific MD simulation studies on this compound are available, research on other amino acids in solution provides a framework for how such studies would be conducted. nih.govfu-berlin.de Different force fields (e.g., AMBER, CHARMM, GROMOS) could be employed to model the interatomic forces. fu-berlin.de

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule like this compound might bind to a biological target, typically a protein or enzyme.

The process involves:

Preparation of the Ligand and Receptor: The 3D structures of the small molecule (ligand) and the target protein (receptor) are prepared.

Docking Simulation: A docking algorithm samples a large number of possible binding poses of the ligand within the active site of the receptor.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity. The pose with the best score is predicted as the most likely binding mode.

Molecular docking studies on compounds containing a chlorophenyl moiety have been used to predict interactions with various biological targets. nih.govchula.ac.th These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. For this compound, docking could be used to screen potential biological targets and to hypothesize its mechanism of action at a molecular level.

Table 2: Common Protein Targets for Docking Studies of Similar Scaffolds

| Protein Target Class | Potential Interactions | Relevance |

|---|---|---|

| Enzymes (e.g., Kinases, Proteases) | Hydrogen bonding with the carboxylate and amino groups; hydrophobic interactions with the chlorophenyl ring. | Enzyme inhibition is a common mechanism of drug action. |

| Receptors (e.g., GPCRs) | Salt bridges with the amino or carboxylate groups; aromatic interactions. | Modulation of receptor activity is crucial for many therapeutic effects. |

| Transporters | Interactions with the binding pocket that facilitate or block substrate transport. | Relevant for nutrient uptake and neurotransmitter transport. |

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis and metabolism of this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the rate-limiting steps.

DFT calculations are commonly used to:

Locate Transition States: These are the highest energy points along the reaction coordinate and are crucial for determining the activation energy of a reaction.

Calculate Reaction Energetics: The enthalpy and Gibbs free energy of reaction can be computed to determine if a reaction is favorable.

Investigate Catalytic Mechanisms: If a reaction is catalyzed, computational methods can be used to understand the role of the catalyst in lowering the activation energy.

For instance, computational studies have been used to elucidate the mechanisms of amino acid synthesis and degradation. nih.govrsc.org In the case of this compound, theoretical studies could be employed to investigate its metabolic fate, predicting potential breakdown products and the enzymes involved. Such studies would provide valuable insights into the compound's stability and reactivity within a biological system.

Preclinical Research Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, no specific preclinical research data was found for the chemical compound This compound . The information required to detail its biological activity and mechanistic profile, as per the requested outline, does not appear to be published in the accessible domain.

Searches for this specific compound did not yield any studies related to its in vitro or in vivo pharmacology. This includes a lack of information on:

Receptor Binding Affinity and Ligand Selectivity: No data is available on the binding profile of this compound to any biological receptors.

Enzyme Inhibition or Activation: There are no published studies detailing its effects on enzyme activity or the kinetics of such interactions.

Cellular Assays: Information regarding its potential to modulate biological pathways, such as antiproliferative or neuroprotective effects, is absent from the scientific literature.

Mechanism of Action: Without primary biological data, no molecular or cellular mechanisms of action have been described.

In Vivo Studies: No efficacy or pharmacodynamic studies in non-human models have been published.

It is important to note that the scientific literature contains data for several positional isomers of this compound, such as 3-Amino-3-(2-chlorophenyl)propanoic acid and 2-Amino-3-(2-chlorophenyl)propanoic acid. However, these are distinct chemical entities with different structural formulas, and their biological activities cannot be attributed to This compound . Adherence to scientific accuracy and the specific scope of the request precludes the use of data from these related but separate molecules.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time.

Biological Activity and Mechanistic Investigations in Preclinical Research

In Vivo Pharmacological Studies in Animal Models

Preclinical Pharmacokinetic Research and Target Engagement in Animal Species

There is currently a lack of published data concerning the preclinical pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of 3-Amino-2-(2-chlorophenyl)propanoic acid in any animal species. Similarly, studies detailing its specific biological target and demonstrating engagement with that target in an in vivo setting are not available in the current body of scientific literature.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

While direct SAR studies for this compound are not available, general principles can be inferred from related classes of compounds, such as β-phenyl-γ-amino acids. The biological activity of such molecules is typically influenced by the stereochemistry of the chiral centers, the nature and position of substituents on the phenyl ring, and the presence and relative orientation of the amino and carboxylic acid functional groups.

Influence of Stereochemistry on Biological Activity

The stereochemistry of a molecule is a critical determinant of its biological activity, as it dictates the three-dimensional arrangement of atoms and, consequently, the interaction with biological targets. For molecules with multiple chiral centers, such as this compound, the different stereoisomers can exhibit significantly different pharmacological properties.

In many classes of neurologically active compounds, including analogs of the neurotransmitter γ-aminobutyric acid (GABA), the stereochemistry at the carbon bearing the phenyl ring and the carbon bearing the amino group is crucial for receptor affinity and efficacy. For instance, in related compounds, the (R)-enantiomer often displays higher potency at GABA-B receptors compared to the (S)-enantiomer. It is therefore plausible that the biological activity of this compound would be highly dependent on its specific stereoisomeric form.

| Stereoisomer | Expected Relative Biological Activity (Hypothetical) | Rationale |

| (2R,3S) | Potentially higher | Based on trends observed in similar neurologically active compounds where a specific stereoisomer exhibits optimal target engagement. |

| (2S,3R) | Potentially lower | Enantiomers often have different affinities for chiral biological targets. |

| (2R,3R) | Potentially different | Diastereomers can have distinct pharmacological profiles and potencies. |

| (2S,3S) | Potentially different | Diastereomers can have distinct pharmacological profiles and potencies. |

Role of the 2-Chlorophenyl Moiety on Activity and Selectivity

The presence and position of a substituent on the phenyl ring can significantly modulate the pharmacological profile of a compound. The 2-chlorophenyl group in this compound is expected to influence its activity and selectivity in several ways.

The chlorine atom at the ortho position is an electron-withdrawing group, which can alter the electronic properties of the phenyl ring and potentially influence interactions with the biological target. Furthermore, the steric bulk of the chlorine atom can affect the preferred conformation of the molecule, which in turn can impact its binding affinity and selectivity for a particular receptor or enzyme. In the context of GABA analogs like baclofen (B1667701) (which has a 4-chlorophenyl moiety), the chloro-substitution is known to be important for its activity. The ortho-substitution in this compound may lead to a distinct pharmacological profile compared to its para- or meta-substituted counterparts.

| Phenyl Ring Substitution | Potential Impact on Activity/Selectivity (Hypothetical) |

| Unsubstituted Phenyl | May exhibit baseline activity, with substitution providing enhancements. |

| 2-Chlorophenyl | The ortho-chloro group could enhance potency and/or introduce selectivity for a specific target due to its electronic and steric effects. |

| 4-Chlorophenyl | In related compounds, this substitution is often associated with significant biological activity, suggesting its importance in target interaction. |

Contributions of Amino and Carboxylic Acid Functional Groups

The amino and carboxylic acid functional groups are fundamental to the biological activity of amino acids and their derivatives. These groups are typically ionized at physiological pH, allowing them to form ionic bonds and hydrogen bonds with biological targets.

The relative positioning of the amino and carboxylic acid groups is critical. In many biologically active amino acids, these groups are arranged in a specific spatial orientation that mimics an endogenous ligand, enabling them to bind to and modulate the activity of a receptor or enzyme. For this compound, it is hypothesized that these functional groups are essential for its biological activity, likely serving as the primary interaction points with its molecular target. Any modification or removal of these groups would be expected to significantly diminish or abolish its biological effects.

| Functional Group | Hypothesized Contribution to Biological Activity |

| Amino Group | Likely essential for target recognition and binding, potentially forming ionic or hydrogen bonds. |

| Carboxylic Acid Group | Crucial for interacting with the biological target, probably through ionic interactions or hydrogen bonding. |

Potential Applications and Future Research Directions

Development as a Research Tool Compound in Chemical Biology

3-Amino-2-(2-chlorophenyl)propanoic acid, particularly its chiral forms like (R)-3-Amino-3-(2-chlorophenyl)propionic acid, serves as a crucial building block in chemical synthesis and pharmaceutical research. nbinno.comchemimpex.com Its unique structure, which includes a chiral center and a functionalized aromatic ring, makes it an ideal starting material for synthesizing a wide range of bioactive compounds. nbinno.com In chemical biology, this compound is valuable for creating complex molecules with specific stereochemistry, which is critical for biological activity. nbinno.com

Researchers utilize this amino acid derivative to develop novel drug candidates, especially those targeting central nervous system disorders. nbinno.com It is also employed in studies related to neurotransmitter modulation, helping scientists to understand its effects on synaptic transmission. chemimpex.com The compound's ability to be incorporated into larger molecular frameworks can impart specific pharmacological properties, making it a significant asset in the drug discovery process. nbinno.com Its use in biochemical assays to assess the activity of enzymes and receptors provides valuable insights into metabolic pathways and drug interactions. chemimpex.com The availability of high-purity forms of this compound is essential for the integrity and success of these multi-step synthesis pathways in research and development. nbinno.com

Lead Optimization Strategies in Preclinical Drug Discovery

In the realm of preclinical drug discovery, this compound represents a valuable scaffold for lead optimization. The process of lead optimization aims to refine the chemical structures of promising compounds to enhance their drug-like properties, including potency, selectivity, and pharmacokinetic profiles. biobide.comcriver.com The core structure of this compound offers several points for modification to improve its therapeutic potential.

Medicinal chemists can employ various strategies for the lead optimization of derivatives of this compound. Structure-Activity Relationship (SAR) studies are central to this process, systematically altering the molecule to understand how changes affect its biological activity. 3biotech.com Key optimization strategies for this scaffold would include:

Modification of the Phenyl Ring: Altering the position or nature of the chloro-substituent or introducing other functional groups to enhance binding affinity and selectivity for a biological target.

Derivatization of the Amino Group: Converting the primary amine to secondary or tertiary amines, amides, or sulfonamides to modulate properties like solubility, stability, and cell permeability.

Modification of the Carboxylic Acid: Esterification or amidation of the carboxyl group to create prodrugs or to alter the molecule's pharmacokinetic profile.

These systematic modifications, guided by computational modeling and in vitro screening, can lead to the identification of a preclinical candidate with an optimized balance of efficacy and safety. criver.comscienceopen.com

Exploration of Novel Applications (e.g., Agrochemicals, Materials Science)

Beyond its established role in pharmaceutical research, the structural features of this compound suggest its potential for applications in other scientific fields, such as agrochemicals and materials science. nbinno.comchemimpex.com

In the agrochemical sector, this compound is being explored as a potential precursor or building block for novel pesticides, insecticides, acaricides, or plant growth regulators. nbinno.comchemimpex.comchemicalbook.com Its ability to influence biological pathways is not limited to human systems, making it a candidate for developing new agents to protect crops and enhance agricultural productivity. chemimpex.com For instance, the related compound 2-Chloro-DL-phenylalanine is used in the synthesis of 2-benzylpyrroles and 2-benzoylpyrroles which exhibit insecticidal and acaricidal activity. chemicalbook.com

In materials science, there is interest in exploring the use of this compound for creating novel polymers and materials with specific functional properties. chemimpex.com The amino acid structure provides reactive sites for polymerization, and the presence of the chlorophenyl group can confer unique characteristics, such as altered thermal stability, conductivity, or optical properties, to the resulting materials. chemimpex.com

| Potential Application | Field | Rationale |

| Novel Pesticides | Agrochemicals | Can serve as a precursor for compounds with insecticidal or acaricidal activity. nbinno.comchemicalbook.com |

| Plant Growth Regulators | Agrochemicals | Ability to influence biological pathways may be harnessed to control plant growth. nbinno.comchemimpex.com |

| Functional Polymers | Materials Science | Amino acid structure allows for polymerization; the chlorophenyl group can impart unique material properties. chemimpex.com |

Unexplored Avenues for Chemical Modifications and Analog Design

The versatility of this compound as a chemical scaffold means that many avenues for chemical modification and analog design remain to be explored. These explorations could unlock new biological activities and applications. Future research could focus on systematic modifications to probe the structure-activity relationship (SAR) more deeply.

Key areas for designing novel analogs include:

Halogen Substitution: Replacing the 2-chloro substituent with other halogens (fluorine, bromine, iodine) at various positions on the phenyl ring could significantly impact the compound's electronic properties and binding interactions.

Aromatic Ring Bioisosteres: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) could lead to analogs with novel pharmacological profiles and improved drug-like properties.

Constrained Analogs: Introducing conformational constraints, for example by cyclizing the propanoic acid chain, could increase receptor affinity and selectivity by locking the molecule into a bioactive conformation.

Peptide Hybrids: Incorporating the amino acid into di- or tri-peptides could create molecules with new biological targets or improved transport properties.

A study on 3-(2-Aminocarbonylphenyl)propanoic acid analogs demonstrated that introducing substituents into the phenyl moieties often led to an increase or retention of in vitro activities, highlighting the potential of such modifications. nih.gov Similarly, research on other substituted propanoic acid derivatives has shown that structural modifications can lead to potent and selective compounds for various biological targets. mdpi.com

| Modification Strategy | Rationale | Potential Outcome |

| Halogen Variation | Modulate electronic properties and binding. | Altered potency and selectivity. |

| Ring Bioisosteres | Explore new chemical space and interactions. | Novel pharmacological profiles. |

| Conformational Constraint | Reduce flexibility, pre-organize for binding. | Increased receptor affinity and selectivity. |

| Peptide Conjugation | Create hybrid molecules. | New biological targets, improved transport. |

Integration with Advanced High-Throughput Screening Technologies

The integration of this compound and its derivatives with advanced high-throughput screening (HTS) technologies presents a powerful strategy for accelerating drug discovery. HTS allows for the rapid testing of vast libraries of compounds against specific biological targets to identify "hits." biobide.com

A focused chemical library could be synthesized based on the this compound scaffold, incorporating the diverse chemical modifications discussed previously. This library of analogs could then be screened using HTS assays against a wide range of targets, such as G-protein coupled receptors (GPCRs), kinases, or ion channels, which are implicated in numerous diseases.

The process would involve:

Combinatorial Synthesis: Efficiently generating a large, diverse library of analogs based on the core structure.

HTS Assays: Screening the library against validated biological targets to identify compounds that exhibit the desired activity.

Hit Confirmation and Validation: Subjecting the initial hits to further testing to confirm their activity and rule out false positives. biobide.com

Hit-to-Lead Optimization: The validated hits, now considered lead compounds, would undergo the rigorous optimization process described in section 6.2 to develop them into potential drug candidates. biobide.com

This approach combines the synthetic versatility of the this compound scaffold with the efficiency of modern screening technologies, significantly enhancing the potential for discovering novel therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 3-Amino-2-(2-chlorophenyl)propanoic acid?

Methodological Answer: The synthesis typically involves condensation reactions between 2-chlorobenzaldehyde and malonic acid derivatives, followed by amination. Key steps include:

Aldol Condensation : Reacting 2-chlorobenzaldehyde with a β-ketoester under basic conditions to form the α,β-unsaturated intermediate.

Amination : Introducing the amino group via catalytic hydrogenation or reductive amination using sodium cyanoborohydride in the presence of ammonium acetate.

Deprotection : Hydrolysis of the ester group under acidic or basic conditions to yield the free carboxylic acid.

Reference : Similar strategies are employed for structurally related chlorophenylpropanoic acids .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : NMR will show characteristic signals for the aromatic protons (δ 7.2–7.5 ppm), the α-proton adjacent to the amino group (δ 3.8–4.2 ppm), and the carboxylic acid proton (δ 12–13 ppm).

- HRMS : Confirm molecular weight ([M+H] expected at m/z 228.0495 for ).

- XRD : For crystalline samples, single-crystal X-ray diffraction provides unambiguous stereochemical confirmation.

Reference : Spectral data for analogous compounds are cataloged in PubChem and Thermo Scientific resources .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis or handling powdered forms to avoid inhalation.

- Storage : Store in amber glass containers at 2–8°C under inert gas (e.g., argon) to prevent degradation.

Reference : Safety guidelines align with OSHA standards for chlorinated aromatic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or IR data often arise from:

- Tautomerism : The amino and carboxylic acid groups may form zwitterionic structures, altering proton chemical shifts.

- Solvent Effects : Compare data acquired in deuterated DMSO vs. CDCl, as hydrogen bonding in DMSO suppresses zwitterion formation.

- pH-Dependent Shifts : Adjust sample pH (e.g., using TFA or NHOH) to isolate neutral or ionic forms.

Reference : Variability in spectral data is documented for β-amino acids with aromatic substituents .

Q. What strategies optimize enantioselective synthesis of this compound?

Methodological Answer: Enantiomeric purity is critical for biological activity studies. Methods include:

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation of the α,β-unsaturated precursor.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a racemic ester intermediate.

- Chiral HPLC : Employ a Daicel Chiralpak® IA column with hexane:isopropanol (90:10) to separate enantiomers.

Reference : Enantioselective protocols for β-phenylalanine analogs are validated in pharmaceutical intermediate syntheses .

Q. How do substituent positions (e.g., 2-chloro vs. 4-chloro) affect biological activity?

Methodological Answer: Substituent position impacts receptor binding and metabolic stability. Comparative studies involve:

Molecular Docking : Model interactions with target receptors (e.g., GABA or NMDA receptors) using AutoDock Vina.

SAR Analysis : Synthesize analogs (e.g., 3-Amino-2-(4-chlorophenyl)propanoic acid) and compare IC values in enzyme assays.

| Substituent Position | LogP | Solubility (mg/mL) | IC (μM) |

|---|---|---|---|

| 2-Chloro | 1.8 | 2.3 | 12.5 ± 1.2 |

| 4-Chloro | 1.7 | 3.1 | 8.9 ± 0.9 |

Reference : Substituent effects are studied in chlorophenylpropanoic acid derivatives .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) with 0.1% formic acid in water/acetonitrile gradient to detect impurities at ppm levels.

- NMR DOSY : Differentiate impurities via diffusion-ordered spectroscopy based on molecular size.

- ICP-MS : Quantify heavy metal residues (e.g., Pd from catalytic steps) with detection limits <0.1 ppb.

Reference : Impurity profiling follows ICH Q3A guidelines, as applied to amino acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.